molecular formula C22H21N5O4 B2925934 N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-66-6

N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2925934
CAS No.: 863446-66-6
M. Wt: 419.441
InChI Key: BCVIBISMRUNODM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted with:

  • A 4-methylphenyl group at position 1.
  • An acetamide side chain linked to a 3,4-dimethoxyphenyl group at position 5.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-4-7-16(8-5-14)27-21-17(11-24-27)22(29)26(13-23-21)12-20(28)25-15-6-9-18(30-2)19(10-15)31-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIBISMRUNODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the Acetamide Group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaH in DMF, alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its effects on various biological pathways and targets.

    Chemical Research: The compound serves as a model for studying the reactivity and properties of pyrazolo[3,4-d]pyrimidine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Receptor Interaction: Binding to receptors and altering their signaling pathways.

    Pathway Modulation: Affecting various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core

Compound Name / ID Position 1 Substitution Position 5 Substitution Key Properties/Implications
Target Compound 4-Methylphenyl Acetamide linked to 3,4-dimethoxyphenyl Enhanced solubility due to methoxy groups; moderate lipophilicity .
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Fluorophenyl Acetamide linked to 2-(trifluoromethyl)phenyl Increased metabolic stability (CF3 group); higher lipophilicity .
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 5-(4-Methylbenzyl) Acetamide with 2,4-dichlorophenoxy Electron-withdrawing Cl groups may reduce solubility but improve target binding affinity .
2-(4-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Phenyl Acetamide with 4-methoxyphenoxy Methoxy group improves solubility; phenoxy linkage may alter pharmacokinetics .
2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Phenyl Acetamide with 3-methoxyphenoxy Meta-substitution reduces steric hindrance compared to para-methoxy analogs .

Functional Group Impact on Pharmacological Properties

  • Methoxy Groups (Target Compound, ) :
    • Improve aqueous solubility via hydrogen bonding.
    • May enhance interaction with polar residues in enzyme active sites.
  • Fluorinated Groups () :
    • Trifluoromethyl (CF3) increases lipophilicity and metabolic resistance.
    • Fluorine atoms improve bioavailability through reduced oxidative metabolism.
  • Chlorinated Groups () :
    • Electron-withdrawing effects stabilize aromatic systems.
    • May enhance binding to hydrophobic pockets in targets like kinases.

Research Findings and Implications

  • Solubility vs. Bioavailability :
    • The target compound’s 3,4-dimethoxyphenyl group balances solubility and moderate lipophilicity, making it suitable for oral administration. In contrast, the CF3-substituted analog exhibits higher bioavailability but lower solubility.

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